Acetylcorynoline

Übersicht

Beschreibung

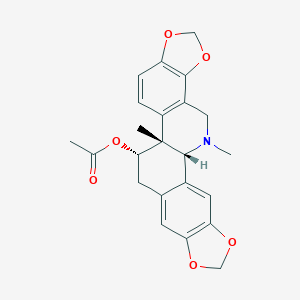

Acetylcorynolin ist ein bioaktives Isolat, das aus der Pflanze Corydalis ambigua gewonnen wird. Es ist bekannt für seine entzündungshemmenden Eigenschaften und wurde auf seine potenziellen therapeutischen Anwendungen untersucht. Die Verbindung hat eine komplexe Struktur, die durch ein Benzodioxolophenanthridin-Skelett mit einer daran gebundenen Acetylgruppe gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetylcorynolin kann durch verschiedene chemische Reaktionen synthetisiert werden, die das Vorläufermolekül Corynolin beinhalten. Der Syntheseweg umfasst typischerweise Acetylierungsreaktionen, bei denen eine Acetylgruppe in das Corynolin-Molekül eingeführt wird. Die Reaktionsbedingungen beinhalten oft die Verwendung von Essigsäureanhydrid als Acetylierungsmittel und einer Base wie Pyridin, um die Reaktion zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Acetylcorynolin umfasst die Extraktion aus der Pflanze Corydalis bungeana. Der Prozess umfasst mehrere Schritte wie Lösungsmittelextraktion, Reinigung und Kristallisation, um die Verbindung in ihrer reinen Form zu erhalten. Der Extraktionsprozess ist optimiert, um eine hohe Ausbeute und Reinheit von Acetylcorynolin zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Acetylcorynolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Acetylcorynolin vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Acetylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Alkohole.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht auf seine entzündungshemmenden, krebshemmenden und neuroprotektiven Eigenschaften. .

Industrie: Wird bei der Entwicklung von Pharmazeutika und Therapeutika eingesetzt.

Wirkmechanismus

Acetylcorynolin übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus. Es hemmt die Reifung dendritischer Zellen durch Unterdrückung der IκB-Kinase- und Mitogen-aktivierten Protein-Kinase-Aktivität . Dies führt zu einer Verringerung der Sekretion von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-α, Interleukin-6 und Interleukin-12p70. Zusätzlich induziert Acetylcorynolin Apoptose und Zellzyklusarrest in Krebszellen durch Regulierung des c-Myc-Signalwegs .

Analyse Chemischer Reaktionen

Types of Reactions

Acetylcorynoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

Mechanism of Action:

Acetylcorynoline exhibits significant immunosuppressive properties by impairing dendritic cell (DC) maturation and function. Research indicates that ACN inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 in lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived DCs. The expression of major histocompatibility complex class II (MHC II), CD40, and CD86 on DCs is also reduced, indicating a potential application in treating inflammatory and autoimmune disorders .

Case Study:

In a study involving LPS-stimulated DCs, treatment with up to 20 µM ACN did not cause cytotoxicity. Instead, it significantly decreased the secretion of TNF-α by approximately 47%, IL-6 by 40%, and IL-12p70 by 32% at this concentration. Additionally, ACN restored the endocytic capacity of these DCs, suggesting its role in modulating immune responses .

Neuroprotective Effects

Parkinson's Disease:

this compound has shown promise in neuroprotection against dopaminergic neuron degeneration, particularly in models of Parkinson's disease. It has been reported to attenuate α-synuclein aggregation and protect neurons from toxicity induced by neurotoxic agents like 6-hydroxydopamine .

Case Study:

In animal models, ACN administration resulted in reduced dopaminergic neuron loss and improved motor functions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Properties

Mechanism of Action:

ACN has been investigated for its anticancer effects, particularly against colon cancer. It induces apoptosis and G2/M phase cell cycle arrest through the c-Myc signaling pathway. Studies have demonstrated that ACN inhibits cell viability and proliferation in colon cancer cells while promoting apoptosis .

Synergistic Effects:

Research indicates that ACN enhances the efficacy of traditional chemotherapeutic agents like 5-fluorouracil (5-FU) and doxorubicin (Dox). The combination treatment results in increased apoptosis rates and reduced expression of oncogenes associated with cancer progression .

Case Study:

In vitro studies showed that ACN treatment led to significant reductions in cell viability of colon cancer cells, with enhanced apoptotic effects observed when combined with low doses of conventional chemotherapy drugs. This suggests a potential role for ACN as an adjunctive therapy in cancer treatment regimens .

Summary Table of Applications

Wirkmechanismus

Acetylcorynoline exerts its effects through multiple molecular targets and pathways. It inhibits the maturation of dendritic cells by suppressing IκB kinase and mitogen-activated protein kinase activities . This leads to a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α, interleukin-6, and interleukin-12p70. Additionally, this compound induces apoptosis and cell cycle arrest in cancer cells by regulating the c-Myc signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Acetylcorynolin wird mit anderen ähnlichen Verbindungen wie Corynolin, 12-Hydroxycorynolin und Protopin verglichen. Diese Verbindungen teilen ein ähnliches Benzodioxolophenanthridin-Skelett, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten . Acetylcorynolin ist aufgrund seiner spezifischen Acetylgruppe einzigartig, die zu seinen ausgeprägten entzündungshemmenden und krebshemmenden Eigenschaften beiträgt.

Liste ähnlicher Verbindungen

- Corynolin

- 12-Hydroxycorynolin

- Protopin

Acetylcorynolin zeichnet sich durch seine potente immunsuppressive und krebshemmende Wirkung aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in therapeutischen Anwendungen macht.

Biologische Aktivität

Acetylcorynoline (ACN), a compound derived from Corydalis ambigua, has garnered attention for its diverse biological activities, particularly in the realms of immunomodulation, neuroprotection, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Immunomodulatory Effects

This compound has been shown to significantly influence immune cell function, particularly dendritic cells (DCs). Research indicates that ACN impairs the maturation of mouse bone marrow-derived DCs by modulating key signaling pathways.

Key Findings:

- Cytotoxicity : Treatment with up to 20 µM ACN does not induce cytotoxicity in DCs, maintaining cell viability .

- Cytokine Secretion : ACN significantly inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 in LPS-stimulated DCs. Specifically, at 20 µM, TNF-α secretion decreased by approximately 47%, IL-6 by 40%, and IL-12p70 by 32% .

- Surface Marker Expression : The expression of major histocompatibility complex class II (MHC II), CD40, and CD86 on activated DCs is reduced by ACN treatment, indicating a dampening effect on T-cell activation .

2. Neuroprotective Properties

ACN exhibits protective effects against neurodegenerative conditions. A study demonstrated that it significantly reduces dopaminergic neuron degeneration induced by neurotoxic agents such as 6-hydroxydopamine.

Key Findings:

- Neuroprotection : ACN administration resulted in a marked decrease in dopaminergic neuron loss, suggesting potential applications in treating Parkinson's disease .

- Mechanisms : The compound appears to exert anti-inflammatory effects that may contribute to its neuroprotective capabilities, though the precise molecular mechanisms remain to be fully elucidated .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against colon cancer cells.

Key Findings:

- Cell Viability and Proliferation : ACN inhibits the viability and proliferation of colon cancer cell lines (HCT116, HT-29) in a dose-dependent manner while showing minimal toxicity to non-cancerous cells .

- Apoptosis Induction : The compound induces apoptosis and G2/M phase arrest in cancer cells by negatively regulating oncogenes such as c-Myc. This regulation is crucial for its anticancer effects .

- Combination Therapy Potential : ACN enhances the efficacy of conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and doxorubicin, suggesting its potential as an adjunct therapy in cancer treatment .

Data Summary

Case Studies

- Immunomodulation Study : In a controlled experiment involving mouse bone marrow-derived DCs, researchers treated cells with ACN and assessed changes in cytokine production and surface marker expression. Results indicated a significant reduction in pro-inflammatory cytokines and surface activation markers after treatment with ACN .

- Neuroprotection Study : A study focused on the effects of ACN on dopaminergic neurons showed that administration prior to exposure to neurotoxins resulted in significantly lower rates of neuronal death compared to untreated controls, highlighting its protective role against neurodegeneration .

- Cancer Research : Investigations into the anticancer properties of ACN revealed that it effectively induces apoptosis in colon cancer cell lines through modulation of oncogenic pathways. This was evidenced by decreased cell viability and altered cell cycle progression following treatment with varying concentrations of ACN .

Eigenschaften

IUPAC Name |

[(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHCFWFODBLSAP-WWNPGLIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172127 | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18797-80-3 | |

| Record name | Acetylcorynoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcorynoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoline, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18797-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCORYNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZFQ6Y9RZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.